N-(4-bromopyridin-2-yl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 4-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives .
Scientific Research Applications
N-(4-bromopyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)methanesulfonamide
- N-(3-bromopyridin-2-yl)methanesulfonamide
- N-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Uniqueness
N-(4-bromopyridin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over chemical reactivity is required .
Properties
Molecular Formula |
C6H7BrN2O2S |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H,8,9) |
InChI Key |
LERTYYAQVQREDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)Br |
Origin of Product |
United States |
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